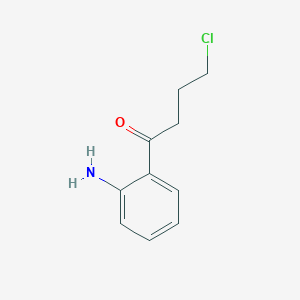










|
REACTION_CXSMILES
|
B(Cl)(Cl)Cl.[Cl:5][CH2:6][CH2:7][CH2:8][C:9]#N.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Al+3].[Cl-].[Cl-].[Cl-].[OH2:22]>ClCCCl>[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:9](=[O:22])[CH2:8][CH2:7][CH2:6][Cl:5] |f:3.4.5.6|
|


|
Name
|
|
|
Quantity
|
59.2 g
|
|
Type
|
reactant
|
|
Smiles
|
B(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
62.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC#N
|
|
Name
|
|
|
Quantity
|
45.1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
68.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 hour at 0° to 5° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is sparged with nitrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for about 17 hours
|
|
Duration
|
17 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The heated
|
|
Type
|
CUSTOM
|
|
Details
|
sparged
|
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
reaction volume) and
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 0.5 hour at 33° to 35° C
|
|
Duration
|
0.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
|
Type
|
WASH
|
|
Details
|
the aqueous phase is washed with 1,2-dichloroethane
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=CC=C1)C(CCCCl)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 89.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |